molecular formula C18H17NO2S B3912303 2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol

2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol

Cat. No. B3912303
M. Wt: 311.4 g/mol
InChI Key: UZBLNGWIYWKEKG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol, also known as ABT-378, is a potent inhibitor of the human immunodeficiency virus (HIV) protease. It was first synthesized in the late 1990s and has since been extensively studied as a potential treatment for HIV.

Mechanism of Action

2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol works by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition of protease activity prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol has been shown to have a high degree of selectivity for the HIV protease enzyme, with minimal effects on other proteases in the body. It is rapidly absorbed into the bloodstream and has a long half-life, allowing for once-daily dosing. 2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol has also been shown to have minimal drug interactions with other medications commonly used in HIV treatment.

Advantages and Limitations for Lab Experiments

2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol has several advantages for use in lab experiments, including its high potency and selectivity for the HIV protease enzyme. However, its complex synthesis process and high cost may limit its use in some research settings.

Future Directions

There are several future directions for research on 2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol, including the development of new formulations and dosing regimens, as well as the investigation of its potential use in combination with other HIV medications. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol in the treatment of HIV.

Scientific Research Applications

2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol has been extensively studied for its potential use in the treatment of HIV. It has been shown to be highly effective in inhibiting HIV protease activity, which is essential for the replication of the virus. In clinical trials, 2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in patients with HIV.

properties

IUPAC Name

N-[(5E)-5-benzylidene-4-hydroxythiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-17-15(19-18(21)14-9-5-2-6-10-14)12-22-16(17)11-13-7-3-1-4-8-13/h1-11,15,17,20H,12H2,(H,19,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBLNGWIYWKEKG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=CC2=CC=CC=C2)S1)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(/C(=C\C2=CC=CC=C2)/S1)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-2,5-anhydro-1,4-dideoxy-1-phenyl-4-[(phenylcarbonyl)amino]-2-thiopent-1-enitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol
Reactant of Route 2
Reactant of Route 2
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol
Reactant of Route 3
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol
Reactant of Route 4
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol
Reactant of Route 5
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol
Reactant of Route 6
2,5-anhydro-4-(benzoylamino)-1,4-dideoxy-1-phenyl-2-thiopent-1-enitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.